methyl 8-ethoxy-2H-chromene-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 8-ethoxy-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-3-16-11-8-10(13(14)15-2)7-9-5-4-6-17-12(9)11/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
UWQRSIWNPSXOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1OCC=C2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 8 Ethoxy 2h Chromene 6 Carboxylate and Analogues
Established Synthetic Routes to the 2H-Chromene Core
The 2H-chromene (or 2H-1-benzopyran) substructure is a key structural motif in a wide array of natural products and biologically significant molecules. msu.edu Consequently, numerous synthetic strategies have been developed for its construction. These methods can be broadly categorized into condensation reactions, multi-step sequences, and cyclization techniques.
The Knoevenagel condensation is a cornerstone of chromene synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine or an amine. wikipedia.orgsigmaaldrich.com This reaction proceeds via a nucleophilic addition followed by a dehydration step to form an α,β-unsaturated product, which then undergoes intramolecular cyclization to yield the chromene ring. wikipedia.orgsigmaaldrich.com
A pertinent example is the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, an analogue of the target molecule. researchgate.net In this procedure, 3-ethoxysalicylaldehyde is reacted with diethyl malonate in ethanol, with a catalytic amount of piperidine. researchgate.net The reaction mixture is stirred at room temperature, leading to the formation of the substituted chromene. researchgate.net This approach highlights a direct method for constructing a chromene ring that already incorporates the C-8 ethoxy group.
The general mechanism involves the base-catalyzed deprotonation of the active methylene compound, which then attacks the aldehyde carbonyl group. Subsequent dehydration and an intramolecular oxa-Michael addition lead to the final chromene product. mdpi.com Various catalysts and conditions can be employed to optimize this reaction, including organocatalysts like piperidine and p-toluenesulfonic acid (p-TsOH) in toluene at elevated temperatures. mdpi.com
Table 1: Knoevenagel Condensation for Chromene Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |
|---|---|---|---|
| Salicylaldehyde Derivatives | Active Methylene Compounds (e.g., diethyl malonate, malononitrile) | Piperidine/Ethanol | 2H-Chromene Derivatives |
| 3-Ethoxysalicylaldehyde | Diethyl Malonate | Piperidine/Ethanol | 8-Ethoxy-2-oxo-2H-chromene |
More complex 2H-chromene structures can be assembled through multi-step synthetic sequences that offer greater control over substitution patterns. One such approach involves a cascade reaction initiated by a Stille coupling. nih.gov For instance, a bromoquinone can be coupled with a vinyl stannane in the presence of a palladium catalyst. nih.gov The resulting vinyl quinone intermediate then undergoes a thermal 6π-electrocyclization to form the 2H-chromene ring. nih.gov This multi-step process, which can also be performed as a one-pot transformation, demonstrates a convergent strategy for building the chromene core. nih.gov
Another multi-step approach involves the reaction of α,β-unsaturated Fischer-type carbene complexes of chromium with a propargyl ether. msu.edu This method leads to the formation of the 2H-chromene skeleton through a complex cascade of reactions involving the metal center. msu.edu
Cyclization reactions are fundamental to forming the heterocyclic ring of chromenes. Intramolecular cyclization of aryl propargyl ethers is a common strategy. msu.edu This transformation can be catalyzed by various transition metals, including gold, palladium, and iron. msu.edu For example, gold catalysts can efficiently promote the 6-endo-dig cyclization of propargyl aryl ethers to afford 2H-chromenes in good to high yields. msu.edu
Dihydrochromenes (also known as chromans) are direct precursors to 2H-chromenes and can be formed through various cyclization methods. One strategy involves the [4+2] cycloaddition of ortho-quinone methides (o-QMs) with suitable dienophiles. nih.gov These highly reactive o-QMs can be generated in situ from 2-alkyl phenols via oxidation. Their subsequent reaction with dienophiles like oxazolones, catalyzed by a Brønsted acid, leads to multisubstituted 3,4-dihydrocoumarins. nih.gov While this example leads to a dihydrocoumarin, the underlying principle of o-QM cycloaddition is a powerful tool for constructing the core dihydrochromene skeleton.
Introduction of the Ethoxy Moiety at the C-8 Position
The placement of the ethoxy group at the C-8 position of the chromene ring is a critical step in the synthesis of the target molecule. The most straightforward strategy is to begin with a starting material that already contains this functionality. As demonstrated in the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, the use of 3-ethoxysalicylaldehyde as the phenolic precursor directly installs the ethoxy group at the desired position relative to the ring oxygen. researchgate.net The "3-ethoxy" designation in the starting material corresponds to the "8-ethoxy" position in the resulting chromene product, following standard IUPAC nomenclature for the bicyclic system. This pre-functionalization approach is highly efficient as it avoids potentially low-yielding or non-regioselective aromatic substitution reactions on a pre-formed chromene ring.
Esterification Reactions for the Methyl Carboxylate at C-6 Position
To introduce the methyl carboxylate group at the C-6 position, a common synthetic route would involve the esterification of the corresponding carboxylic acid, namely 8-ethoxy-2H-chromene-6-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com
This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, methanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com Alternatively, the water generated as a byproduct can be removed using a Dean-Stark apparatus. masterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.comyoutube.com
Nucleophilic attack by the methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.comyoutube.com
Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final methyl ester product. masterorganicchemistry.com
This method provides a reliable and scalable route to the C-6 methyl ester functionality required for the target compound.
Advanced Synthetic Strategies for Chromene Derivatives
Modern organic synthesis has introduced a variety of advanced strategies for constructing chromene derivatives with high efficiency and selectivity. These methods often employ novel catalysts or reaction conditions to overcome the limitations of classical approaches. rsc.orgbenthamdirect.com
Catalytic Approaches : Transition metal catalysis is a prominent advanced strategy. Nickel-catalyzed cross-coupling reactions between chromene acetals and boronic acids provide a versatile route to a wide range of substituted 2H-chromenes. msu.edu Rhodium(III)-catalyzed C-H activation followed by a [3+3] annulation sequence has also been developed for the synthesis of 2H-chromene-3-carboxylic acids. organic-chemistry.org
Multi-Component Reactions (MCRs) : MCRs offer a highly efficient means of building molecular complexity in a single step. One-pot, three-component reactions of a phenol, an aldehyde, and an active methylene compound are frequently used to synthesize 4H-chromenes, which are isomers of the 2H-chromenes. nih.govakjournals.com These reactions can be promoted under various conditions, including using visible light, to create complex chromene libraries. researchgate.net
Green Synthetic Strategies : In line with the principles of sustainable chemistry, eco-friendly methods for chromene synthesis have been developed. These include the use of microwave irradiation, ultrasound synthesis, and environmentally benign solvents. benthamdirect.com Catalyst-free, one-pot MCRs performed in continuous-flow reactors represent a process-intensified approach that is both efficient and safer. akjournals.com
Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net These methods utilize light as a renewable energy source to promote chemical transformations under mild conditions, and they have been successfully applied to the synthesis and functionalization of chromene derivatives. researchgate.net
Table 2: Advanced Strategies for Chromene Synthesis
| Strategy | Key Features | Example Reaction |
|---|---|---|
| Transition Metal Catalysis | High efficiency, functional group tolerance | Ni-catalyzed cross-coupling of chromene acetals and boronic acids |
| Multi-Component Reactions | Step economy, molecular diversity | One-pot synthesis of 4H-chromenes from phenols, aldehydes, and malononitrile |
| Green Chemistry | Use of microwaves, ultrasound, flow reactors | Continuous-flow synthesis of 2-aminochromenes |
Functionalization and Derivatization Strategies for Methyl 8-ethoxy-2H-chromene-6-carboxylate
The presence of multiple functional groups on this compound offers numerous possibilities for structural modification and the synthesis of a diverse library of analogues.
The reactivity of the 2H-chromene ring is influenced by its substituents. The electron-donating ethoxy group at the 8-position and the electron-withdrawing methyl carboxylate group at the 6-position will affect the electron density of the aromatic ring and the reactivity of the pyran ring.
Oxidation: The double bond in the pyran ring of 2H-chromenes can undergo various oxidation reactions. Epoxidation, for instance, would yield a reactive epoxide intermediate that can be further functionalized. Oxidative cleavage of the double bond could lead to the formation of aldehydes or carboxylic acids.
Reduction: Catalytic hydrogenation of the double bond in the pyran ring would lead to the corresponding 2H-chromane derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome of this reduction.
Substitution: The aromatic ring of the chromene scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The ethoxy group is an ortho, para-director and an activating group, while the methyl carboxylate group is a meta-director and a deactivating group. The outcome of an electrophilic substitution would depend on the interplay of these directing effects and the reaction conditions. Nucleophilic aromatic substitution is also a possibility, particularly if a good leaving group is present on the aromatic ring and the ring is sufficiently activated by electron-withdrawing groups. libretexts.orgnih.gov
The ethoxy group at the 8-position can be modified, primarily through ether cleavage.
O-Dealkylation: The cleavage of the ethyl ether to the corresponding phenol can be achieved using strong acids such as HBr or HI. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the nature of the alkyl group. masterorganicchemistry.com In the case of an ethoxy group, an SN2 mechanism is likely, where a halide ion attacks the ethyl group, leading to the formation of the phenol and ethyl halide. Lewis acids such as boron tribromide (BBr3) are also highly effective reagents for the cleavage of aryl ethers. The resulting phenol can then be used as a handle for further functionalization, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis.
The methyl carboxylate group at the 6-position is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis: Basic or acidic hydrolysis of the methyl ester will yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form a library of amides and esters, respectively.
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgorganic-chemistry.org Sodium borohydride is generally not strong enough to reduce esters. libretexts.org The resulting alcohol can be further oxidized to an aldehyde or converted to other functional groups.
Amide Formation: The methyl ester can be directly converted to an amide by heating with an amine, often with a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide. A series of novel amide functionalized 2H-chromene derivatives have been prepared from the corresponding ester. nih.gov
Reaction with Grignard Reagents: The reaction of the methyl ester with two equivalents of a Grignard reagent will lead to the formation of a tertiary alcohol. masterorganicchemistry.comlibretexts.org This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. leah4sci.com This allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.
| Transformation | Reagent(s) | Product Functional Group |
| Hydrolysis | NaOH or HCl | Carboxylic Acid |
| Reduction | LiAlH4 | Primary Alcohol |
| Amidation | Amine, heat | Amide |
| Grignard Reaction | 2 eq. RMgX | Tertiary Alcohol |
Investigation of Biological Activities and Mechanistic Insights in Vitro Studies
Antimicrobial Efficacy Assessments of Chromene Analogues
Chromene scaffolds have been extensively investigated for their antimicrobial properties, showing activity against a wide range of pathogens.
Chromene derivatives have demonstrated significant antibacterial capabilities. Halogenated 3-nitro-2H-chromenes, for instance, exhibit potent activity against multidrug-resistant staphylococcal strains. mdpi.com Research has shown that mono-halogenated nitrochromenes have moderate anti-staphylococcal effects, with Minimum Inhibitory Concentration (MIC) values ranging from 8–32 μg/mL. mdpi.com In contrast, tri-halogenated versions of these compounds show much greater potency, with MIC values between 1–8 μg/mL. mdpi.com
Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene has been identified as a particularly effective agent against multidrug-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. mdpi.com The addition of halogens to the chromene structure appears to be a key strategy for enhancing antibacterial efficacy. mdpi.com Other studies on 2-amino-4H-chromene derivatives have also reported promising antibacterial activity against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. tandfonline.comresearchgate.net
| Compound Type | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Mono-halogenated nitrochromenes | Staphylococcal strains | 8–32 μg/mL | mdpi.com |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1–8 μg/mL | mdpi.com |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 μg/mL | mdpi.com |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1–4 μg/mL | mdpi.com |
The chromene framework is also a source of potent antifungal agents. Studies on various chromene derivatives have revealed broad-spectrum inhibitory activity against numerous phytopathogenic fungi. acs.org Hydrazide-chromene and thiazol-chromene derivatives, in particular, have shown excellent efficacy. acs.org The proposed mechanism for some of these compounds involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov
Research has identified that certain chromenol derivatives exhibit higher activity than established antifungal drugs like ketoconazole (B1673606) and bifonazole (B1667052) against a panel of fungi. nih.gov The most sensitive fungus was reported to be Trichoderma viride, whereas Aspergillus fumigatus was the most resistant. nih.gov The presence of specific substituents, such as 2-(tert-butyl)-2H-chromen-2-ol on a triazole ring, has been found to be particularly beneficial for antifungal activity. nih.gov
| Compound | Fungal Species | Activity (MIC) | Source |
|---|---|---|---|
| Compound 3k (a chromenol derivative) | Various Fungi | 22.1–184.2 µM | nih.gov |
| Compound 3n (a chromenol derivative) | Various Fungi | 71.3–199.8 µM | nih.gov |
| Hydrazide-chromene derivatives | Phytopathogenic Fungi | Excellent, broad-spectrum | acs.org |
Chromene derivatives isolated from natural sources and their synthetic analogues have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govjst.go.jpscispace.com Structure-activity relationship studies indicate that the presence of electron-donating groups on the aromatic ring of the chromene scaffold enhances trypanocidal potency. nih.govjst.go.jp
One of the most active compounds identified is [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate], which demonstrated an IC50 value of 2.82 µM, making it nearly four times more potent than the control drug, benznidazole. nih.govjst.go.jp Research suggests that both prenyl and ester substituents are important for strong anti-parasitic activity, and that increased lipophilicity contributes to the compound's effectiveness. scispace.com More recent studies on 3-nitro-2-phenyl-2H-chromene analogues have also identified them as promising anti-T. cruzi agents. mdpi.com
Anticancer and Antiproliferative Research on Chromene Scaffolds
The chromene core structure is a key pharmacophore in the development of novel anticancer agents, demonstrating the ability to modulate critical cellular pathways and induce cytotoxicity in various cancer cell lines.
Chromene derivatives have been shown to inhibit key enzymes and transcription factors involved in cancer progression, such as histone deacetylases (HDACs) and Hypoxia-Inducible Factor-1 (HIF-1).
HDAC Inhibition : A series of novel HDAC inhibitors based on an 8-ethoxy-3-nitro-2H-chromene scaffold have been designed and synthesized. sci-hub.se These compounds act as histone deacetylase inhibitors (HDACis), which are a class of epigenetic modulators that can reactivate tumor suppressor genes. nih.gov The 8-ethoxy-3-nitro-2H-chromene portion of these molecules typically serves as the surface-binding or "cap" group that interacts with the enzyme. sci-hub.seresearchgate.net Depending on other parts of the molecule, these derivatives have shown selective inhibitory activity against different HDAC isoforms, including HDAC1, HDAC2, and HDAC6. sci-hub.se For instance, certain ortho-aminoanilide derivatives showed more potent activity toward HDAC1 over HDAC2 and weaker activity against HDAC6. sci-hub.seresearchgate.net
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition : The chromene ring is also a structural feature in compounds designed to inhibit HIF-1α. nih.gov HIF-1 is a transcription factor that is overexpressed in many cancers and allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. frontiersin.org By inhibiting HIF-1α, these compounds can suppress tumor growth and angiogenesis. mdpi.com While research has explored various scaffolds, the chromene ring has been utilized in the development of HIF-1α inhibitors, highlighting its versatility as a pharmacophore for targeting different cancer-related pathways. nih.gov
Derivatives built on the chromene scaffold have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.
Specifically, 8-ethoxy-3-nitro-2H-chromene derivatives have been evaluated for their growth inhibitory activity against chronic myelogenous leukemia (K562), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cells. sci-hub.seresearchgate.net Many of these compounds exhibited greater potency than the reference drug SAHA (suberanilohydroxamic acid). sci-hub.se The IC50 values for some of the most potent of these chromene-based HDAC inhibitors were in the nanomolar range, indicating strong antiproliferative activity. researchgate.net Other studies on different chromene analogues have also confirmed their cytotoxic potential against these and other cell lines, often inducing cell death through apoptosis. nih.govnih.gov
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) | Source |
|---|---|---|---|---|
| ortho-aminoanilide derivative 9b | 0.14 µM | 0.11 µM | 0.08 µM | sci-hub.seresearchgate.net |
| ortho-aminoanilide derivative 10b | 0.09 µM | 0.05 µM | 0.03 µM | sci-hub.seresearchgate.net |
| α-aminoamide derivative 16a | 0.12 µM | 0.09 µM | 0.06 µM | sci-hub.seresearchgate.net |
| SAHA (Reference Drug) | 1.25 µM | 0.98 µM | 0.45 µM | sci-hub.se |
Elucidation of Apoptosis-Inducing Mechanisms
The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anti-cancer agents. While direct studies on methyl 8-ethoxy-2H-chromene-6-carboxylate are absent, research on other chromene analogues suggests potential pathways. For instance, a series of 2-aryl-3-nitro-2H-chromene derivatives have been shown to induce apoptosis in breast cancer cell lines. One notable compound, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, exhibited potent cytotoxic activity against MCF-7 cells, with an IC50 value significantly lower than the standard drug etoposide. The mechanism of cell death for this and related compounds was confirmed to be apoptosis through morphological changes observed via acridine (B1665455) orange/ethidium bromide double staining, TUNEL analysis, and caspase-3 activation assays.
Similarly, studies on ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate have demonstrated its ability to inhibit tumor cell growth through the induction of apoptosis. This suggests that the chromene backbone can be a key structural feature for pro-apoptotic activity, though the specific influence of the 8-ethoxy and 6-carboxylate substitutions on this activity for the target compound remains to be elucidated.
Antioxidant Potency Investigations of Chromene Derivatives
The antioxidant properties of chromene derivatives are often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The antioxidant potential of various chromene derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.
For example, studies on 6-methoxy-2H-chromene derivatives have demonstrated their capacity to act as antioxidants. Chalcones bearing a 6-methoxy-2H-chromene ring showed good DPPH free radical scavenging activity when compared to the standard antioxidant, trolox. The presence and position of hydroxyl and methoxy (B1213986) groups on the chromene ring are known to significantly influence antioxidant capacity. While no specific data is available for this compound, its 8-ethoxy group might contribute to its antioxidant profile, a hypothesis that requires experimental validation.
Enzyme Inhibition Studies (e.g., Human Carbonic Anhydrase Isoforms)
Chromene derivatives have been investigated as inhibitors of various enzymes, including human carbonic anhydrases (hCAs), which are involved in several physiological and pathological processes. Notably, certain 2H-chromene and 7H-furo-chromene derivatives have shown selective inhibition of the tumor-associated hCA isoforms IX and XII, with no activity against the cytosolic isoforms I and II. This selectivity is a desirable trait for potential therapeutic agents, as it may reduce off-target effects.
The inhibition potency and selectivity of these compounds are influenced by the substitution pattern on the chromene scaffold. While these findings are promising for the chromene class of compounds, the specific inhibitory activity of this compound against hCA isoforms or other enzymes has not been reported.
Structure-Activity Relationship (SAR) Elucidations for Modified Chromene Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For chromene derivatives, SAR studies have provided insights into how different substituents at various positions of the chromene ring affect their biological activities.
For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, it was found that the 6-position is suitable for derivatization with various substituents without losing affinity for the P2Y6 receptor. This suggests that modifications at the C6 position of the chromene ring, where the carboxylate group is located in the target compound, can be explored to modulate biological activity.
Another study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues highlighted how modifications to the chromene scaffold guided the development of compounds with improved cytotoxic profiles against various cancer cell lines. These examples underscore the importance of systematic modifications to the chromene structure to enhance desired biological effects. However, a specific SAR study for derivatives of this compound is not available in the current literature.
Computational and Theoretical Chemistry Applications
Molecular Conformation and Geometry Optimization Studies
Understanding the three-dimensional structure of a molecule is fundamental to comprehending its chemical behavior. Computational methods are employed to determine the most stable conformation and to analyze the intricate network of interactions that govern its packing in the solid state.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov For chromene derivatives, DFT calculations, often using basis sets like B3LYP/6-311+G(d,p), are instrumental in optimizing the molecular geometry to find the lowest energy conformation. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. eurjchem.com
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netrsc.org A smaller energy gap generally implies higher reactivity. For chromene derivatives, the distribution of HOMO and LUMO orbitals can indicate the regions of the molecule most likely to be involved in chemical reactions. researchgate.net
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, providing further information about the molecule's stability and reactivity. rsc.org
Table 1: Theoretical Parameters Calculated for Chromene Derivatives using DFT
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Provides insight into the charge distribution |
| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of stability |
| Chemical Softness (S) | Reciprocal of chemical hardness | A measure of reactivity |
This table represents typical parameters calculated in DFT studies of chromene derivatives and is for illustrative purposes.
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in crystal structures. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts. nih.govresearchgate.net
In studies of similar coumarin derivatives, Hirshfeld analysis has revealed that H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to the crystal packing. nih.govresearchgate.net For methyl 8-ethoxy-2H-chromene-6-carboxylate, a similar analysis would be expected to highlight the importance of interactions involving the ethoxy and carboxylate groups in directing the supramolecular assembly.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Coumarin Derivative
| Interaction Type | Percentage Contribution (%) |
| H···H | 46.1 |
| O···H/H···O | 28.6 |
| C···H/H···C | 14.7 |
Data is for 2-oxo-2H-chromen-4-yl pentanoate and serves as an example of the insights gained from Hirshfeld surface analysis. nih.gov
Molecular Docking and Protein-Ligand Interaction Analyses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Chromene and coumarin scaffolds are present in many biologically active compounds, making them attractive for such studies. nih.govnih.gov
In molecular docking simulations, the this compound molecule would be treated as a flexible ligand, and its conformational space would be explored to find the best binding pose within the active site of a target protein. The quality of the binding is typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
Studies on various chromene analogs have shown that they can act as inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov Docking studies of these analogs have revealed that specific interactions, such as hydrogen bonds and π-π stacking with key amino acid residues in the active site, are crucial for their inhibitory activity. nih.gov For this compound, the ethoxy group, the carboxylate moiety, and the aromatic chromene core would be expected to play significant roles in forming interactions with a protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
For a series of chromene derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. mdpi.com
A QSAR study on 4-hydroxy-chromene-2-one derivatives has demonstrated the utility of this approach in understanding their antioxidant activity. mdpi.com In that study, descriptors related to the electronic properties, such as the energy of the HOMO, were found to be important for the antioxidant mechanism. mdpi.com A similar approach could be applied to this compound and its analogs to predict their potential for a specific biological activity, thereby guiding the synthesis of more potent compounds.
Prediction of Reactivity and Electronic Properties of this compound
The reactivity and electronic properties of this compound are determined by the interplay of its constituent functional groups. The chromene ring system is an electron-rich aromatic system. The ethoxy group at position 8 is an electron-donating group, which further increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the methyl carboxylate group at position 6 is an electron-withdrawing group.
This combination of electron-donating and electron-withdrawing groups influences the molecule's reactivity in electrophilic aromatic substitution reactions. The electron-donating ethoxy group would activate the ring towards electrophilic attack, while the electron-withdrawing carboxylate group would deactivate it. The regioselectivity of such reactions would be directed by the combined influence of these substituents.
The pyran ring of the 2H-chromene scaffold also possesses specific reactivity. For instance, 3-nitro-2H-chromenes are known to undergo reactions with nucleophiles and participate in cycloaddition reactions. researchgate.net The electronic properties, such as the molecular electrostatic potential (MEP), can be calculated using computational methods like DFT to visualize the electron-rich and electron-poor regions of the molecule. The MEP map can predict the sites most susceptible to nucleophilic and electrophilic attack.
Role in Medicinal Chemistry and Organic Synthesis As a Versatile Scaffold
Lead Compound Identification and Optimization in Drug Discovery
The chromene framework is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. orientjchem.orgrjptonline.org The specific substitution pattern of methyl 8-ethoxy-2H-chromene-6-carboxylate, featuring an ethoxy group at the 8-position and a methyl carboxylate at the 6-position, offers a unique combination of electronic and steric properties that can be fine-tuned to optimize interactions with biological targets.
In the context of lead compound identification, the chromene core of this compound serves as a foundational structure that can be systematically modified to enhance potency and selectivity. For instance, the ethoxy group at the 8-position can influence the molecule's lipophilicity and metabolic stability, crucial parameters in determining its pharmacokinetic profile. The methyl carboxylate group at the 6-position provides a handle for further chemical modifications, allowing for the introduction of various functional groups to probe the binding pocket of a target protein.
The process of lead optimization often involves the synthesis of a library of analogs around a core scaffold. The versatility of the chromene ring system allows for the introduction of a wide range of substituents at various positions, enabling a thorough exploration of the structure-activity relationship (SAR). Research on related chromene derivatives has demonstrated that subtle changes in substitution patterns can lead to significant differences in biological activity. For example, the introduction of a bromine atom at the 6-position of an 8-ethoxy-3-nitro-2H-chromene derivative resulted in a more potent antitumor agent compared to its unsubstituted counterpart. nih.gov This highlights the potential for optimizing the biological activity of compounds based on the this compound scaffold.
Table 1: Examples of Bioactive Chromene Derivatives and Their Therapeutic Potential
| Compound Name | Substitution Pattern | Biological Activity |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene | Bromo at C6, Ethoxy at C8, Nitro at C3 | Potent antiproliferative and anti-angiogenesis activity nih.gov |
| 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | Ethoxy at C8, Fluorophenyl at C2, Nitro at C3 | Inhibitor of phosphoinositide 3-kinase (PI3K) nih.gov |
| Crolibulin™ (EPC2407) | A chromene analog | Treatment of advanced solid malignancies (in clinical trials) orientjchem.org |
This compound as a Building Block for Complex Heterocyclic Systems
The chemical reactivity of the chromene ring system, coupled with the functional groups present in this compound, makes it a valuable building block for the synthesis of more complex heterocyclic systems. uobaghdad.edu.iq The ester functionality at the 6-position can be readily transformed into other functional groups, such as amides, carboxylic acids, or alcohols, providing a gateway to a diverse range of molecular architectures.
The synthesis of fused heterocyclic systems is a prominent application of chromene derivatives. The inherent reactivity of the pyran ring allows for various chemical transformations, including cycloaddition and condensation reactions. For instance, the double bond in the 2H-chromene ring can participate in Diels-Alder reactions to construct polycyclic frameworks. Furthermore, the ester group can be utilized in intramolecular cyclization reactions to form novel ring systems fused to the chromene core.
The development of efficient synthetic methodologies for the construction of chromene derivatives has further expanded their utility as building blocks. organic-chemistry.org Multi-component reactions, which allow for the formation of complex molecules from simple starting materials in a single step, have been successfully employed for the synthesis of functionalized chromenes. semanticscholar.org These approaches offer a streamlined and atom-economical route to novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Development of Hybrid Molecules Incorporating the Chromene Core
The concept of molecular hybridization, which involves the combination of two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug design. mdpi.comnih.gov The chromene scaffold, with its proven biological activities, is an attractive component for the construction of hybrid molecules with enhanced or synergistic pharmacological profiles.
This compound can serve as a versatile platform for the development of such hybrid molecules. The ester group at the 6-position provides a convenient attachment point for linking other bioactive moieties. For example, it can be coupled with other heterocyclic rings known for their therapeutic properties, such as furanones or triazoles, to create novel chemical entities with potentially improved efficacy. mdpi.comresearchgate.net
Recent studies have demonstrated the successful synthesis and evaluation of chromene-based hybrid molecules. For instance, hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized and investigated for their potential antibacterial activity. mdpi.com Similarly, a new class of chromene-azo sulfonamide hybrids has been developed and shown to possess promising anticancer properties. nih.gov These examples underscore the potential of incorporating the this compound core into hybrid molecules to address various therapeutic challenges.
Table 2: Examples of Hybrid Molecules Incorporating the Chromene Core
| Hybrid Molecule Class | Linked Bioactive Moiety | Potential Therapeutic Application |
| Chromenyl-2(3H)-furanones | Furan-2(3H)-one | Antibacterial mdpi.com |
| Chromene-azo sulfonamides | Sulfonamide | Anticancer nih.gov |
| Chromene/ orientjchem.orgmdpi.comnih.govtriazole hybrids | 1,2,3-Triazole | Anticancer researchgate.net |
Future Research Directions and Translational Potential in Academic Contexts
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse biological activities reported for chromene derivatives stem from their ability to interact with a multitude of cellular targets. orientjchem.orgresearchgate.net Future research on methyl 8-ethoxy-2H-chromene-6-carboxylate should aim to identify and validate its novel biological targets to uncover its therapeutic potential across various disease areas.
Oncology: Chromene derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including microtubule depolarization, inhibition of receptor tyrosine kinases (such as EGFR and B-RAF), and induction of apoptosis. orientjchem.orgresearchgate.net For instance, certain 4-aryl-4H-chromenes have been found to interact with αβ-tubulin, while other derivatives have demonstrated inhibitory activity against aldo-keto reductase family 1 member B10 (AKR1B10), a potential target in cancer therapy. researchgate.net Furthermore, some 2H-chromene derivatives have been identified as selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII. nih.gov Future studies could investigate the cytotoxic effects of this compound against a panel of cancer cell lines and explore its potential to modulate these or other novel cancer-related pathways.
Inflammatory and Neurodegenerative Diseases: The anti-inflammatory properties of chromenes suggest their potential in treating chronic inflammatory diseases. orientjchem.orgresearchgate.net Moreover, some chromene derivatives have been investigated as monoamine oxidase (MAO) inhibitors and for their affinity to the 5-HT1A receptor, indicating a potential role in the treatment of neurodegenerative disorders and other central nervous system conditions. researchgate.netnih.gov Research into the effects of this compound on key inflammatory mediators and neurological targets could open new avenues for therapeutic intervention.
Infectious Diseases: The chromene nucleus is a scaffold for developing antimicrobial and antiviral agents. researchgate.netresearchgate.net Given the growing concern of antimicrobial resistance, the exploration of this compound for its activity against a broad spectrum of bacterial and fungal pathogens is a worthy pursuit. Additionally, its potential as an antiviral agent, including against HIV, warrants investigation. orientjchem.org
A summary of potential biological targets for chromene derivatives is presented in the table below.
| Therapeutic Area | Potential Biological Targets |
| Oncology | Tubulin, AKR1B10, EGFR, B-RAF, Carbonic Anhydrases IX & XII |
| Inflammatory Diseases | Cyclooxygenases, Lipoxygenases |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), 5-HT1A Receptor |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins |
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of chromene derivatives has been achieved through various methods, including Knoevenagel condensation, multicomponent reactions (MCRs), and electrophilic cyclization. researchgate.netorganic-chemistry.org However, there is a continuous need for the development of more efficient, atom-economical, and environmentally friendly synthetic strategies.
Future research in this area could focus on:
Catalytic Methods: Exploring novel catalysts, such as inexpensive metal catalysts or organocatalysts, to improve reaction yields and reduce waste. organic-chemistry.org
Green Chemistry Approaches: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and minimize energy consumption. researchgate.net The use of greener solvents and recyclable catalysts would also contribute to the sustainability of the synthetic process.
Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and facilitate scalability.
A comparative overview of synthetic approaches for chromene derivatives is provided below.
| Synthetic Method | Advantages | Potential for Improvement |
| Knoevenagel Condensation | Well-established, readily available starting materials | Often requires basic or acidic conditions |
| Multicomponent Reactions | High atom economy, operational simplicity | Optimization of reaction conditions can be challenging |
| Electrophilic Cyclization | Mild reaction conditions, good functional group tolerance | May require stoichiometric amounts of reagents |
| Catalytic Annulation | High efficiency, potential for asymmetric synthesis | Catalyst cost and sensitivity |
Integration of Advanced Computational and Experimental Approaches for Design and Discovery
The synergy between computational and experimental techniques has become indispensable in modern drug discovery. eurjchem.comresearchgate.net For this compound, a combined approach can accelerate the identification of lead compounds with improved pharmacological profiles.
Computational Studies:
Molecular Docking: To predict the binding affinity and interaction patterns of this compound and its analogs with various biological targets. researchgate.net
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic properties and reactivity of the molecule, which can aid in predicting its metabolic stability and potential for drug-drug interactions. eurjchem.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of chromene derivatives with their biological activities, guiding the design of more potent and selective compounds. researchgate.net
Hirshfeld Surface Analysis: To gain insights into intermolecular interactions within the crystal structure, which can inform formulation and solid-state characterization. researchgate.net
Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes in vitro assays to determine biological activity and in vivo studies to assess efficacy and pharmacokinetic properties. researchgate.net The iterative cycle of computational design, chemical synthesis, and biological evaluation will be crucial for the successful development of novel therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the recommended methods for synthesizing methyl 8-ethoxy-2H-chromene-6-carboxylate, and how can reaction efficiency be optimized?
Answer: Synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution at the chromene scaffold. For analogous compounds, methods like Pechmann condensation (for chromene cores) and subsequent ethoxylation are employed. Optimization strategies include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions for esterification.
- Temperature control : Gradual heating to avoid side reactions (e.g., decomposition of the ethoxy group).
- Anhydrous conditions : To prevent hydrolysis of the ester or ethoxy moieties.
Crystallization techniques (e.g., slow evaporation from ethanol) for purification, as demonstrated in crystallographic studies of related chromene derivatives .
Q. How should researchers safely handle this compound given its potential hazards?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to handling Category 4 acute toxicants ).
- First-aid protocols : Immediate rinsing for eye/skin contact and medical consultation, as advised in safety data sheets .
- Waste disposal : Follow institutional guidelines for organic solvents and toxic residues.
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- X-ray crystallography : Provides definitive structural confirmation, as shown for 6-methoxy-4-methylchromen-2-one .
- NMR spectroscopy : Compare chemical shifts (e.g., δ ~4.1 ppm for ethoxy -OCH₂CH₃) with computational predictions.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₄O₄).
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
Answer:
- Cross-validation : Use X-ray crystallography to resolve ambiguities in NMR assignments .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data.
- Literature benchmarking : Compare with shifts of structurally similar compounds (e.g., 6-methoxy-4-methylchromen-2-one ).
- Statistical analysis : Apply methods like root-mean-square deviation (RMSD) to quantify discrepancies .
Q. What strategies are effective in optimizing the regioselectivity of ethoxy group introduction at the 8-position during synthesis?
Answer:
- Steric/electronic tuning : Use bulky protecting groups (e.g., tert-butyl) to direct substitution to the 8-position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ethoxy group.
- Catalyst design : Transition metal catalysts (e.g., Pd) for directed C-H activation, inspired by methods for substituted cyclohexene carboxylates .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates.
Q. How can researchers design experiments to study the compound’s stability under various environmental conditions (pH, temperature, light)?
Answer:
- Accelerated stability studies : Expose the compound to extreme conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
- Photostability testing : Use UV chambers to assess light sensitivity.
- Surface adsorption analysis : Apply microspectroscopic imaging (e.g., AFM, Raman) to study interactions with lab surfaces, as suggested in indoor surface chemistry research .
Q. What methodologies are recommended for analyzing reaction byproducts or impurities in synthesized this compound?
Answer:
- LC-MS/MS : Identify low-concentration impurities via fragmentation patterns.
- Column chromatography : Separate byproducts using gradient elution (e.g., hexane/ethyl acetate).
- Crystallographic screening : Compare unit cell parameters with pure samples to detect polymorphic impurities .
Data Analysis and Presentation Guidelines
Q. How should researchers statistically validate experimental data (e.g., yield variations) for publication?
Answer:
- Error analysis : Report standard deviations (SD) or confidence intervals for triplicate experiments.
- Statistical tests : Use ANOVA to compare yields under different conditions (e.g., catalyst types) .
- Data visualization : Present trends via bar charts (yield vs. temperature) or scatter plots (purity vs. reaction time).
Q. What are best practices for presenting crystallographic data (e.g., bond lengths/angles) in publications?
Answer:
- Tables : Include key parameters (e.g., C-O bond lengths, dihedral angles) alongside reference values from similar chromene derivatives .
- ORTEP diagrams : Depict thermal ellipsoids to show atomic displacement.
- CIF files : Submit to the Cambridge Structural Database (CSD) for peer validation.
Contradiction Management
Q. How to address discrepancies between computational modeling (e.g., DFT) and experimental observations in reaction mechanisms?
Answer:
- Solvent effects in simulations : Include implicit solvent models (e.g., PCM) to improve accuracy.
- Transition state analysis : Compare calculated activation energies with experimental kinetic data.
- Collaborative validation : Cross-check results with independent computational groups or literature mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
